2,2'-[(2-Phenoxyphenyl)imino]diethanol
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Overview
Description
NSC 28748 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Preparation Methods
The synthesis of NSC 28748 involves several steps, each requiring precise conditions to ensure the purity and yield of the final product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require specific temperatures, pressures, and catalysts to proceed efficiently. For instance, some steps may involve heating the reactants to a particular temperature or using a catalyst to speed up the reaction.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability. This may involve continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
NSC 28748 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Halogenation is a common substitution reaction where a hydrogen atom is replaced by a halogen atom using reagents like chlorine or bromine.
Major Products: The products formed from these reactions depend
Properties
CAS No. |
5464-80-2 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-2-phenoxyanilino]ethanol |
InChI |
InChI=1S/C16H19NO3/c18-12-10-17(11-13-19)15-8-4-5-9-16(15)20-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2 |
InChI Key |
HZIQVWASFAOPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N(CCO)CCO |
Origin of Product |
United States |
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